molecular formula C8H7BrN2S B062069 6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole CAS No. 175204-24-7

6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole

Cat. No. B062069
M. Wt: 243.13 g/mol
InChI Key: GSQBGCGYACPACL-UHFFFAOYSA-N
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Description

6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole is a compound within the benzothiadiazole family, notable for its electron-deficient nature and potential in various fields due to its unique structural and electronic properties. Research has focused on its synthesis, structural characterization, and reactivity to explore its potential in materials science and chemistry.

Synthesis Analysis

Synthesis methods for derivatives of benzothiadiazole, including 6-bromo variants, often involve bromination reactions and the use of N-bromosuccinimide to introduce bromo groups into the molecule. These synthetic approaches allow for the generation of a wide range of substituted benzothiadiazoles, offering insights into the chemical versatility of the core structure (Neidlein & Knecht, 1987).

Molecular Structure Analysis

The structure of benzothiadiazoles, including brominated derivatives, has been extensively studied. These compounds exhibit significant electron delocalization, which impacts their chemical reactivity and physical properties. Crystallographic studies provide detailed insights into the molecular geometry and electronic structure of these molecules, facilitating their application in various domains (Yates, Mccall, & Stevens, 1991).

Chemical Reactions and Properties

Benzothiadiazoles undergo various chemical reactions, including bromination, which alters their electronic properties and reactivity. The introduction of bromo groups can significantly affect the molecule's ability to participate in further chemical transformations, such as nucleophilic substitutions or coupling reactions, showcasing the compound's versatile chemistry (Pilgram, Zupan, & Skiles, 1970).

Physical Properties Analysis

The physical properties of 6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole, such as melting point, solubility, and crystal structure, are crucial for its application in material science and chemistry. Studies have shown that these properties can be finely tuned by modifying the substituents on the benzothiadiazole core, offering a pathway to designing materials with desired characteristics (Chmovzh, Alekhina, Kudryashev, & Rakitin, 2022).

Chemical Properties Analysis

The chemical properties of benzothiadiazoles, including their reactivity, stability, and interactions with various reagents, are influenced by the presence of bromo and methyl groups. These properties determine the compound's suitability for specific applications, such as in organic synthesis or as intermediates in the production of more complex molecules (Bhagat, Deshmukh, & Kuberkar, 2012).

Scientific Research Applications

1. Synthesis of Indole Derivatives

  • Application Summary: The compound is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .
  • Methods of Application: The reaction between isopropenylmagnesium bromide and 4-bromo-3-nitrotoluene via Bartoli reaction conditions in THF at −40 °C gave 2,4-dimethyl-7-bromoindole in a satisfactory yield (67% yield) .
  • Results or Outcomes: The synthesis of indole derivatives has attracted increasing attention due to their various biologically vital properties .

2. Construction of Donor-Acceptor Polymers

  • Application Summary: Benzothiadiazole and its derivatives, including “6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole”, are used as electron-deficient building blocks for constructing π-conjugated polymers, particularly donor–acceptor (D–A) polymers . These polymers have demonstrated interesting properties and promising performances as active layers in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .
  • Methods of Application: The specific methods of application are not detailed in the source, but the construction of these polymers involves the design and synthesis of new building blocks .
  • Results or Outcomes: The development of semiconducting polymeric materials has been a driving force in the progress of flexible, stretchable, and printable organic electronics .

3. Synthesis of Imidazo[4,5-b]pyridine Derivatives

  • Application Summary: The compound is used in the synthesis of Imidazo[4,5-b]pyridine derivatives . These derivatives have shown various biological activities and are used in the development of new drugs .
  • Methods of Application: The reaction of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with 1.2 equivalents of alkyl halides under phase transfer catalysis conditions led to effects on two positions: the nitrogen at position 3 (N3) and at position 4 (N4) .
  • Results or Outcomes: The synthesized compounds were elucidated on the basis of different spectral data .

4. Synthesis of Substituted Benzimidazoles

  • Application Summary: 4-Amino-2,1,3-benzothiadiazole, a derivative of “6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole”, is used in the synthesis of substituted benzimidazoles . These compounds have shown inhibitory activity on rat liver methionine synthase .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the synthesis of substituted benzimidazoles .
  • Results or Outcomes: The synthesized compounds have shown inhibitory activity on rat liver methionine synthase .

5. Suzuki–Miyaura Coupling

  • Application Summary: The compound is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of organoboron reagents .
  • Results or Outcomes: The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

6. Synthesis of Imidazolopyridine Derivatives

  • Application Summary: The compound is used in the synthesis of imidazolopyridine derivatives . These derivatives have shown various biological activities and are used in the development of new drugs .
  • Methods of Application: The reaction of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with 1.2 equivalents of alkyl halides under phase transfer catalysis conditions led to effects on two positions: the nitrogen at position 3 (N3) and at position 4 (N4) .
  • Results or Outcomes: The structures of synthesized compounds were elucidated on the basis of different spectral data .

Safety And Hazards

The safety and hazards information related to “6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole” was not explicitly mentioned in the search results. It’s recommended to refer to the material safety data sheet (MSDS) for detailed safety and hazard information .

properties

IUPAC Name

6-bromo-4,5-dimethyl-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-4-5(2)8-7(3-6(4)9)10-12-11-8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQBGCGYACPACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381766
Record name 6-bromo-4,5-dimethyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole

CAS RN

175204-24-7
Record name 6-bromo-4,5-dimethyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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